N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

Overview

Description

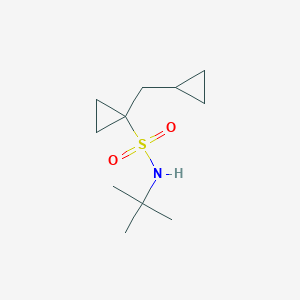

“N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide” is a chemical compound with the CAS Number: 1823349-25-2 . It has a molecular weight of 231.36 . The IUPAC name for this compound is N-(tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide .

Molecular Structure Analysis

The InChI code for “N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide” is 1S/C11H21NO2S/c1-10(2,3)12-15(13,14)11(6-7-11)8-9-4-5-9/h9,12H,4-8H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide” is a compound with a molecular weight of 231.36 . The compound is in powder form .Scientific Research Applications

Synthesis and Application in Organic Chemistry

Synthesis of Trifluoromethyl-Cyclopropanes The synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes (TFCPs), regarded as tert-butyl bioisosteres, is notable. These are synthesized from trifluoromethylalkenes and unstabilized sulfonium ylides, with yields up to 97%. This method is significant for its practical approach to cyclopropyl moieties of pharmacological interest, using commercially available reagents at low temperatures (Cyr et al., 2019).

SNAAP Alkylating Agent for Acids, Alcohols, and Phenols Ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, a stable and crystalline compound, directly ethylates various acids to esters, alcohols, and phenols to ethers at room temperature. This sulfonimidate is chemoselective, showing preference for oxygen over nitrogen and sulfur. The resulting sulfonamide byproduct from alkylation can be recycled (Maricich et al., 2013).

Chemoselective Nitration of Aromatic Sulfonamides A method for converting aromatic sulfonamides into mono-nitro derivatives using tert-butyl nitrite is reported. This process is highly chemoselective for sulfonamide functionalized aryl systems, even in the presence of other sensitive or potentially reactive functionalities (Kilpatrick et al., 2013).

Chiral Zinc-Sulfonamide Complex in Asymmetric Cyclopropanations A study on a zinc-sulfonamide complex, which shows catalytic activity in asymmetric cyclopropanations, reveals a highly distorted tetrahedron formed by four nitrogen atoms around zinc. This agent is created by deprotonating (R,R)-N,N'-cyclohexane-1,2-diyl)bis(n-butanesulfonamide) with diethylzinc and 2,2'-bipyridyl addition (Denmark et al., 1998).

tert-Butyl Sulfoxide in Synthesis of Sulfinyl Containing Compounds Sulfoxides with a tert-butyl group can be activated using N-bromosuccinimide under acidic conditions, allowing for a wide range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters (Wei & Sun, 2015).

Novel Aziridination of Olefins Tert-butyl hypoiodite (t-BuOI) has been identified as a powerful reagent for synthesizing aziridines from olefins and sulfonamides. This metal-free aziridination of olefins with accessible sulfonamides represents a significant advancement in the field (Minakata et al., 2006).

Safety and Hazards

The safety data sheet (SDS) for “N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide” provides important information about its safety and hazards . In case of exposure, it is recommended to remove any contaminated clothing and move out of the dangerous area. Consultation with a physician is advised .

properties

IUPAC Name |

N-tert-butyl-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-10(2,3)12-15(13,14)11(6-7-11)8-9-4-5-9/h9,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVAGNDPQWGKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CC1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403688.png)

![5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1403691.png)

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)

![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)

![3-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403704.png)

![4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1403705.png)

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)